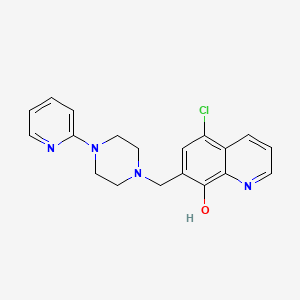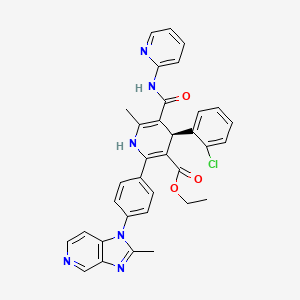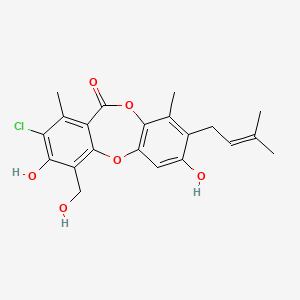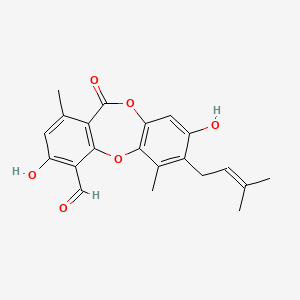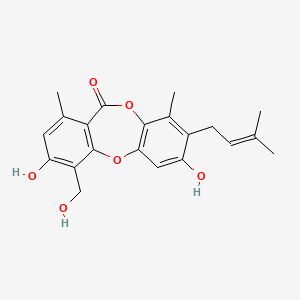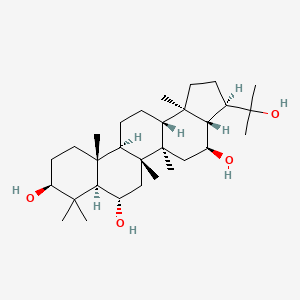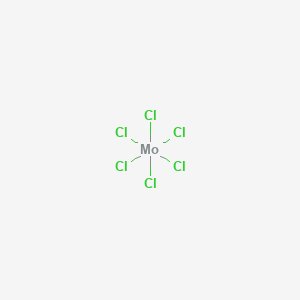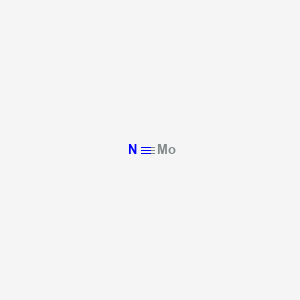
Moschamine
Overview
Description
N-Feruloylserotonin is an alkaloid and polyphenol found in safflower seeds. Chemically, it is an amide formed between serotonin and ferulic acid. This compound has garnered attention due to its in vitro anti-atherogenic activity and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Feruloylserotonin can be synthesized through the reaction of serotonin with ferulic acid. The biosynthetic pathway involves the enzyme serotonin N-hydroxycinnamoyltransferase, which transfers hydroxycinnamic acids to serotonin from hydroxycinnamoyl-CoA esters .
Industrial Production Methods
High-speed counter-current chromatography (HSCCC) has been successfully applied for the preparative separation and purification of N-Feruloylserotonin from safflower seed meal. This method involves a two-phase solvent system composed of chloroform, methanol, and 0.1 M hydrochloric acid in a volume ratio of 1:1:1 .
Chemical Reactions Analysis
Types of Reactions
N-Feruloylserotonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its functional modifications and applications.
Common Reagents and Conditions
Common reagents used in the reactions of N-Feruloylserotonin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of N-Feruloylserotonin depend on the type of reaction. For instance, oxidation reactions may yield quinones, while reduction reactions may produce reduced amides.
Scientific Research Applications
N-Feruloylserotonin has a wide range of scientific research applications:
Mechanism of Action
N-Feruloylserotonin exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by promoting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.
Anti-inflammatory Effects: It inhibits the TLR4/NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Neuroprotective Effects: It regulates mitogen-activated protein kinase signaling pathways and activates CREB-BDNF signaling, which are crucial for neuronal survival and function.
Comparison with Similar Compounds
N-Feruloylserotonin is often compared with other serotonin derivatives, such as N-(p-coumaroyl)serotonin. Both compounds are found in safflower seeds and exhibit strong antioxidant and anti-inflammatory properties . N-Feruloylserotonin is unique in its specific molecular interactions and pathways, making it a distinct candidate for various therapeutic applications.
List of Similar Compounds
- N-(p-Coumaroyl)serotonin
- 5-Hydroxytryptamine derivatives
- Feruloylserotonin-5-O-β-D-glucoside
N-Feruloylserotonin stands out due to its potent antioxidant activity and its potential in treating atherosclerosis and neurodegenerative diseases .
Properties
IUPAC Name |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKJYWENWLOMY-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172925 | |
| Record name | N-Feruloyl serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moschamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
193224-22-5, 68573-23-9 | |
| Record name | Feruloylserotonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193224-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Feruloyl serotonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRYPTAMINE, N-FERULOYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Feruloyl serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Feruloyl Serotonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-FERULOYL SEROTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moschamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115 - 117 °C | |
| Record name | Moschamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Feruloylserotonin?
A1: N-Feruloylserotonin has the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol.
Q2: What are the key spectroscopic characteristics of N-Feruloylserotonin?
A2: N-Feruloylserotonin can be characterized using various spectroscopic techniques. Key data includes: * 1H NMR: Distinct signals for aromatic protons, olefinic protons of the feruloyl moiety, and those characteristic of the serotonin unit. * 13C NMR: Signals corresponding to carbonyl carbons, aromatic carbons, olefinic carbons, and those typical of the serotonin structure. [, , , , , , ]
Q3: Are there different isomers of N-Feruloylserotonin?
A3: Yes, N-Feruloylserotonin exists as both cis and trans isomers due to the double bond in the feruloyl moiety. These isomers, cis-N-Feruloylserotonin and trans-N-Feruloylserotonin, have been identified and characterized. [, , , ]
Q4: Where is N-Feruloylserotonin naturally found?
A4: N-Feruloylserotonin is found in various plant species, particularly in the seeds of safflower (Carthamus tinctorius L.). It is also present in cornflower oil and several Centaurea species. [, , , , , , , , , , , , ]
Q5: What are the notable biological activities of N-Feruloylserotonin?
A5: N-Feruloylserotonin demonstrates a range of biological activities, including:* Antioxidant: It exhibits potent free radical scavenging properties, protecting against oxidative stress and lipid peroxidation. [, , , , , , , , , , , ]* Anti-inflammatory: It can attenuate inflammation by inhibiting the production of inflammatory mediators like reactive oxygen species, nitric oxide, and prostaglandin E2. [, , , , ]* Anti-atherogenic: Studies suggest potential benefits in preventing atherosclerosis by inhibiting low-density lipoprotein (LDL) oxidation and reducing atherosclerotic lesion formation. [, , ]* Anti-proliferative/Cytotoxic: It shows potential to inhibit the growth of certain cancer cell lines. [, ]
Q6: How does N-Feruloylserotonin exert its anti-inflammatory effects?
A6: N-Feruloylserotonin can inhibit the production of inflammatory mediators like reactive oxygen species, nitric oxide, and prostaglandin E2. Research suggests that it may achieve this by stimulating sirtuin 1 (SIRT1), subsequently promoting forkhead box protein O1 (FOXO1) activity and suppressing nuclear factor-kappa B (NF-κB) signaling pathways. [, , , ]
Q7: Does N-Feruloylserotonin interact with serotonin receptors?
A7: While N-Feruloylserotonin is a serotonin derivative, research suggests its effects may not solely be mediated through direct interaction with serotonin receptors. One study indicated it might suppress cAMP formation by binding to 5-HT1 receptors, but further research is needed to confirm this interaction and its significance. []
Q8: How does N-Feruloylserotonin impact adipogenesis?
A8: Studies have shown that N-Feruloylserotonin can inhibit the differentiation of preadipocytes into mature adipocytes, suggesting potential applications in addressing obesity. []
Q9: Are there any potential therapeutic applications for N-Feruloylserotonin in neurodegenerative diseases?
A9: While still under investigation, preliminary cell-based studies indicate N-Feruloylserotonin might offer protection against neuronal damage caused by oxidative stress, a key factor in neurodegenerative diseases. []
Q10: Does N-Feruloylserotonin have potential for treating rheumatoid arthritis?
A10: Research in a rat model of adjuvant-induced arthritis showed that N-Feruloylserotonin could reduce inflammation and attenuate the expression of inflammatory markers in the liver and spleen. This suggests it might have potential as a therapeutic agent for rheumatoid arthritis. []
Q11: What is known about the bioavailability and metabolism of N-Feruloylserotonin?
A11: Oral bioavailability of N-Feruloylserotonin has been demonstrated in mice, with both intact and conjugated metabolites detected in plasma. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
Q12: Can N-Feruloylserotonin be chemically modified to potentially enhance its properties?
A12: Yes, studies have explored the deglucosidation of N-Feruloylserotonin glucoside using enzymes like beta-D-glucosidase. This modification could potentially impact its bioavailability and bioactivity. []
Q13: Does the structure of N-Feruloylserotonin provide insights into its activity?
A13: The structure of N-Feruloylserotonin, particularly the presence of the feruloyl moiety, likely contributes to its antioxidant properties. The phenolic hydroxyl groups in the feruloyl group are known to act as potent free radical scavengers. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


